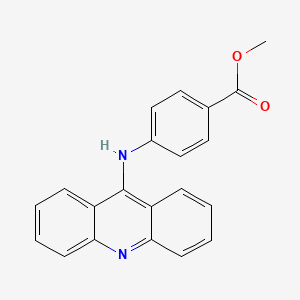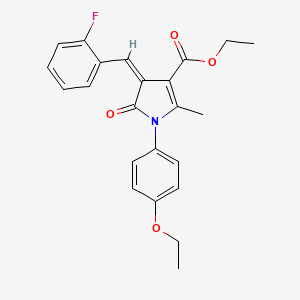
p-(9-Acridinylamino)benzoic acid methyl ester hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
对-(9-吖啶基氨基)苯甲酸甲酯盐酸盐: 是一种结合了吖啶和苯甲酸结构特征的化合物。吖啶是一种含氮杂环化合物,以其荧光特性和生物活性而闻名,而苯甲酸是一种简单的芳香族羧酸。苯甲酸的甲酯形式常用于有机合成和工业应用。盐酸盐形式提高了化合物的在水中的溶解度,使其更适合各种应用。
准备方法
合成路线和反应条件: 对-(9-吖啶基氨基)苯甲酸甲酯盐酸盐的合成通常涉及以下步骤:
苯甲酸的硝化: 苯甲酸被硝化形成对硝基苯甲酸。
还原: 硝基被还原为氨基,生成对氨基苯甲酸。
酯化: 对氨基苯甲酸在酸催化剂存在下用甲醇酯化,形成对-(氨基甲基)苯甲酸酯。
与吖啶偶联: 对-(氨基甲基)苯甲酸酯的氨基与9-氯吖啶偶联,形成对-(9-吖啶基氨基)苯甲酸甲酯。
盐酸盐的形成: 最终化合物通过用盐酸处理转化为其盐酸盐。
工业生产方法: 这种化合物的工业生产方法可能涉及类似的步骤,但针对大规模合成进行了优化。这包括使用连续流动反应器、自动化系统以精确控制反应条件以及结晶和色谱等提纯技术。
化学反应分析
反应类型:
氧化: 该化合物可以进行氧化反应,特别是在吖啶部分,导致形成吖啶酮衍生物。
还原: 还原反应可以在硝基(如果存在)或吖啶环上发生,导致形成各种还原形式。
取代: 化合物中的芳香环可以进行亲电取代反应,例如卤化或硝化。
水解: 酯基可以被水解形成相应的羧酸。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用硼氢化钠 (NaBH4) 或钯催化剂存在下的氢气 (H2) 等还原剂。
取代: 卤化可以在路易斯酸催化剂存在下使用卤素 (Cl2, Br2) 进行。
水解: 酸性或碱性条件 (HCl 或 NaOH) 用于水解。
主要产物:
氧化: 吖啶酮衍生物。
还原: 还原的吖啶衍生物。
取代: 卤代或硝基衍生物。
水解: 对-(9-吖啶基氨基)苯甲酸。
科学研究应用
化学:
- 由于其吖啶部分,在各种化学分析中用作荧光探针。
- 作为合成更复杂有机化合物的中间体。
生物学:
- 用于研究 DNA 插层及其对 DNA 结构和功能的影响。
- 用于荧光显微镜和成像技术。
医学:
- 由于其能够插入 DNA 和抑制拓扑异构酶,因此被研究其潜在的抗癌特性。
- 被探索为潜在的抗菌剂。
工业:
- 用于生产染料和颜料。
- 应用于荧光标记和传感器的开发。
作用机制
对-(9-吖啶基氨基)苯甲酸甲酯盐酸盐的作用机制主要涉及其与 DNA 的相互作用。吖啶部分插入 DNA 碱基对之间,破坏 DNA 结构并抑制拓扑异构酶等酶的活性。这会导致 DNA 复制和转录的抑制,最终导致细胞死亡。该化合物的荧光特性也使其可用于成像和跟踪生物过程。
相似化合物的比较
类似化合物:
吖啶橙: 另一种用作荧光染料和 DNA 插层剂的吖啶衍生物。
硫黄素: 一种具有抗菌和抗癌特性的基于吖啶的化合物。
甲基橙: 一种用作 pH 指示剂的甲酯衍生物。
独特性:
- 对-(9-吖啶基氨基)苯甲酸甲酯盐酸盐结合了吖啶和苯甲酸的特性,使其在作为荧光探针和 DNA 插层剂的双重功能方面独一无二。
- 其盐酸盐形式提高了其溶解度,使其更适合在研究和工业中应用。
属性
CAS 编号 |
51207-87-5 |
|---|---|
分子式 |
C21H16N2O2 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
methyl 4-(acridin-9-ylamino)benzoate |
InChI |
InChI=1S/C21H16N2O2/c1-25-21(24)14-10-12-15(13-11-14)22-20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13H,1H3,(H,22,23) |
InChI 键 |
MLKVTCNOWUQOQC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641850.png)
![1-(4-Ethylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B11641852.png)
![4-[(4-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11641862.png)
![(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11641868.png)
![3-(2-methoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11641880.png)
![(6Z)-2-butyl-6-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641882.png)
![2-Amino-1-(2,6-difluorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11641891.png)
![2-(N-Benzylbenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11641899.png)
![Methyl 4-[({3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11641903.png)
![(5E)-1-(2-fluorophenyl)-5-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11641911.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641917.png)
![(2E)-2-[1-(4-butyl-2-methyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11641921.png)
